molecular formula C19H19N3O3S B3007714 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine CAS No. 1421501-65-6

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine

Cat. No.: B3007714
CAS No.: 1421501-65-6
M. Wt: 369.44
InChI Key: FSCLROJVRYMHAO-UHFFFAOYSA-N
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Description

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine is a compound that has garnered significant attention in the scientific community due to its potential implications in various fields of research and industry This compound is known for its unique structure, which includes a naphthalene sulfonyl group, a piperidine ring, and a pyrimidine moiety

Preparation Methods

The synthesis of 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the naphthalene sulfonyl group, and the coupling with the pyrimidine moiety. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Naphthalene Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Coupling with Pyrimidine Moiety: The final step involves coupling the piperidine derivative with a pyrimidine precursor under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the reduction of the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine can be compared with other similar compounds, such as:

    2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine: This compound has a similar structure but with a pyridine moiety instead of a pyrimidine moiety.

    Piperidine Derivatives: Various piperidine derivatives share structural similarities and may exhibit similar chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-26(24,18-7-6-15-4-1-2-5-16(15)14-18)22-12-8-17(9-13-22)25-19-20-10-3-11-21-19/h1-7,10-11,14,17H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCLROJVRYMHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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